4-bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazol-3-amine
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Overview
Description
4-bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazol-3-amine is a chemical compound with the molecular formula C6H6BrF3N2. It is a versatile small molecule scaffold used in various research and industrial applications. The compound is characterized by the presence of a bromine atom, a trifluoropropyl group, and a pyrazole ring, which contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazol-3-amine typically involves the reaction of 4-bromo-1H-pyrazole with 3,3,3-trifluoropropylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles. The reactions are typically carried out in polar solvents at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Formation of substituted pyrazole derivatives.
Oxidation Reactions: Formation of pyrazole oxides or other oxidized products.
Reduction Reactions: Formation of amine derivatives.
Scientific Research Applications
4-bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazol-3-amine is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: Potential use in the development of new drugs and therapeutic agents.
Industry: As an intermediate in the production of agrochemicals, dyes, and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole
- 4-bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylic acid
- 4-bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-carboxamide
Uniqueness
4-bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazol-3-amine is unique due to the presence of the trifluoropropyl group, which imparts distinct chemical and physical properties. This makes it a valuable scaffold for the development of novel compounds with specific biological and industrial applications .
Properties
Molecular Formula |
C6H7BrF3N3 |
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Molecular Weight |
258.04 g/mol |
IUPAC Name |
4-bromo-1-(3,3,3-trifluoropropyl)pyrazol-3-amine |
InChI |
InChI=1S/C6H7BrF3N3/c7-4-3-13(12-5(4)11)2-1-6(8,9)10/h3H,1-2H2,(H2,11,12) |
InChI Key |
RBXMNYVPGGGWQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NN1CCC(F)(F)F)N)Br |
Origin of Product |
United States |
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